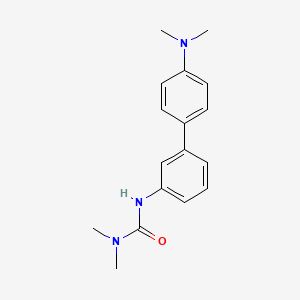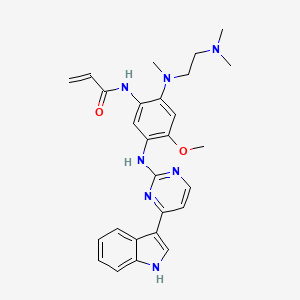
N-(5-((4-(1H-吲哚-3-基)嘧啶-2-基)氨基)-2-((2-(二甲基氨基)乙基)(甲基)氨基)-4-甲氧基苯基)丙烯酰胺
描述
AZ5104 is a metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is known for its potent inhibitory effects on both EGFR-sensitizing and T790M-resistant mutations, making it a significant compound in the treatment of non-small cell lung cancer .
科学研究应用
AZ5104 有多种科学研究应用:
化学: 它用于研究 EGFR 磷酸化的抑制和激酶抑制剂的影响。
生物学: AZ5104 用于涉及细胞信号通路的研究,特别是与 EGFR 相关的那些。
医学: 该化合物在治疗非小细胞肺癌中具有重要意义,尤其是在 EGFR 突变的情况下。
作用机制
AZ5104 通过抑制 EGFR 的磷酸化发挥作用。它与受体的 ATP 结合位点结合,阻止其激活和后续信号通路。这种抑制导致 EGFR 突变细胞系肿瘤生长和增殖的抑制。 涉及的分子靶标包括 EGFR L858R/T790M、EGFR L858R 和其他 EGFR 突变 .
生化分析
Biochemical Properties
AZ5104 acts as an EGFR inhibitor with IC50s of 1, 6, 1, 25, and 7 nM for EGFR L858R/T790M, EGFR L858R, EGFR L861Q, EGFR, and ErbB4, respectively . It inhibits the phosphorylation of kinases downstream of EGFR . It has been found to act as an RORγ agonist at low micromolar concentrations .
Cellular Effects
AZ5104 has been shown to have significant effects on various types of cells. In Th17 cells, it downregulates RORγT expression and Th17-related cytokine production via inhibition of SRC-ERK-STAT3 (SRC proto-oncogene - extracellular regulated MAP kinase - signal transducer and activator of transcription 3) .
Molecular Mechanism
AZ5104 exerts its effects at the molecular level through several mechanisms. It occupies the ligand binding domain of the receptor with a significant docking score . It inhibits the phosphorylation of kinases downstream of EGFR, affecting the SRC-ERK-STAT3 signaling pathway .
Temporal Effects in Laboratory Settings
It has been suggested that recovery of phosphorylated EGFR is slower after chronic dosing due to reduced resynthesis .
Dosage Effects in Animal Models
In animal models, AZ5104 has been shown to be effective in shrinking tumors in both C/L858R and C/L+T mice
Metabolic Pathways
AZ5104 is a metabolite of Osimertinib, which is metabolized in the body mainly by the CYP3A enzyme
Transport and Distribution
It has been suggested that the multidrug efflux transporters ABCB1 and ABCG2 transport osimertinib and may influence the oral availability and brain accumulation of osimertinib and AZ5104 .
准备方法
AZ5104 是作为奥希替尼的去甲基化代谢产物合成的。合成路线包括奥希替尼在体内的代谢转化。 AZ5104 的工业生产方法尚未得到广泛记录,但它通常通过奥希替尼在临床前模型中的代谢途径生产 .
化学反应分析
AZ5104 经历各种化学反应,主要涉及其与 EGFR 的相互作用。它以高效率抑制 EGFR 磷酸化。与奥希替尼相比,该化合物对野生型 EGFR 的选择性边缘降低。 这些反应中常用的试剂和条件包括激酶抑制剂和表达 EGFR 突变的特定细胞系 .
相似化合物的比较
AZ5104 与其他类似化合物(如奥希替尼和 AZ7550)进行比较。虽然 AZ5104 对野生型 EGFR 的效力更高,但与奥希替尼相比,它也表现出较低的选择性边缘。AZ7550 是奥希替尼的另一种代谢产物,具有相似的效力但半衰期更长,导致体内积累更高。 这些差异突出了 AZ5104 在效力和选择性方面的独特特性 .
参考文献
属性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVEOMHJHBNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-98-9 | |
| Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-5104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What is AZ5104 and how is it related to osimertinib?
A: AZ5104, also known as N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is an active metabolite of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) osimertinib. [, , , , ] Osimertinib is metabolized in vivo, primarily by CYP3A enzymes, to produce AZ5104, which also demonstrates inhibitory activity against EGFR. [, , , , , , ]
Q2: How does AZ5104 interact with EGFR and what are the downstream effects?
A: Like osimertinib, AZ5104 acts as an irreversible inhibitor of EGFR. [, ] It binds to the ATP-binding site of EGFR, particularly targeting EGFR harboring sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. [, ] This binding inhibits EGFR autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation and tumor growth in EGFR-driven cancers. [, ]
Q3: What is the structure of AZ5104?
A3: AZ5104's chemical structure is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. Information regarding its molecular formula, weight, and spectroscopic data may be found in relevant chemical databases or publications.
Q4: How does the structure of AZ5104 influence its activity?
A: While specific SAR (Structure-Activity Relationship) studies focusing solely on AZ5104 may be limited, research on osimertinib and its analogs provides insights. Modifications to the core structure can influence binding affinity to EGFR, metabolic stability, and overall pharmacokinetic properties. [, ]
Q5: How stable is AZ5104 under various conditions?
A: AZ5104, similar to osimertinib, exhibits stability challenges in specific matrices like plasma. [, ] Research suggests that a Michael addition reaction between the Michael acceptor moiety of AZ5104 and cysteine residues in the plasma matrix contributes to its degradation. []
Q6: Are there any strategies to improve AZ5104 stability in biological samples?
A: Yes, strategies to improve the stability of AZ5104 in plasma have been explored. One approach involves modifying sample preparation procedures to minimize degradation, such as incorporating specific additives or optimizing storage conditions. []
Q7: What is the pharmacokinetic profile of AZ5104?
A: AZ5104 exhibits a distinct pharmacokinetic profile compared to osimertinib. Studies indicate that it achieves lower systemic exposure (AUC) and peak concentration (Cmax) than osimertinib in both preclinical models and humans. []
Q8: What is the clinical significance of AZ5104 in osimertinib therapy?
A: AZ5104 contributes to the overall efficacy of osimertinib treatment. [, , ] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for optimizing osimertinib therapy. [, ]
Q9: Have any specific analytical methods been developed for AZ5104 quantification?
A: Yes, various analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantifying AZ5104 in biological matrices. [, , , ] These methods play a crucial role in pharmacokinetic studies and therapeutic drug monitoring. []
Q10: What is the significance of AZ5104 in understanding resistance mechanisms to EGFR inhibitors?
A: While AZ5104 itself may not be a primary focus in resistance studies, its presence and relative levels alongside osimertinib can provide valuable insights into treatment response and potential resistance mechanisms. [] For instance, the emergence of specific EGFR mutations, like T798I, can confer resistance to certain EGFR inhibitors, highlighting the need for further research and development of next-generation therapies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)
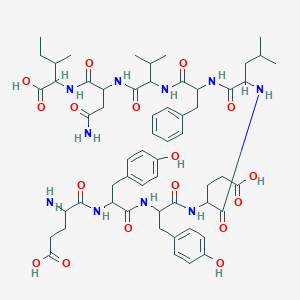
![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)
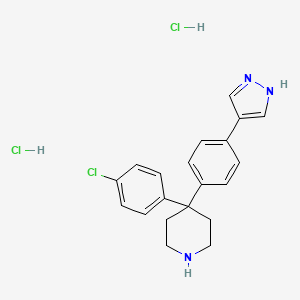
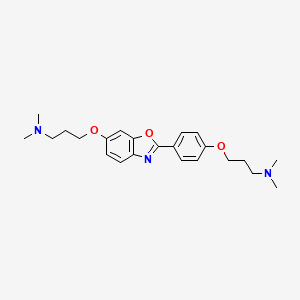
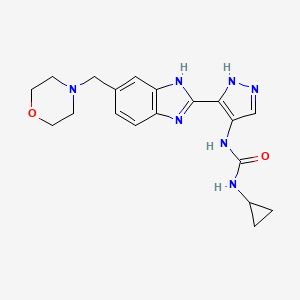

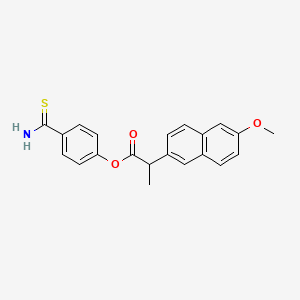
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
